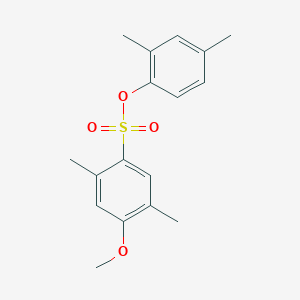

2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structural isomers related to 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. This process yields compounds with significant steric hindrance, which are then structurally characterized by X-ray single-crystal diffraction, showcasing their complex molecular frameworks and the influence of steric effects on their formation (Rublova et al., 2017).

Molecular Structure Analysis

The molecular-electronic structure of these compounds reveals a framework organized as molecular crystals. The steric hindrance in these molecules is significant, impacting their physical and chemical properties. Ab initio quantum-chemical calculations using the restricted Hartree-Fock method have been performed to understand the electronic structure, indicating a strong correlation between the charge density on electronegative atoms and the intramolecular hydrogen bonds formed, highlighting the intricate molecular structure of these sterically hindered compounds (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate derivatives, such as methanolysis in the presence of anhydrous potassium carbonate, have been studied to understand their reactivity and the role of intramolecular nucleophilic catalysis. These studies provide evidence of the catalytic involvement of neighboring groups and the operation of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).

Physical Properties Analysis

The study of physical properties, such as solubility and thermal behavior, of derivatives of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate has been conducted. These properties are influenced by the steric hindrance of the molecules, affecting their solubility in various solvents and their thermal stability. Research in this area contributes to a deeper understanding of how the molecular structure impacts physical properties (Ogawa et al., 2008).

Chemical Properties Analysis

The chemical properties of 2,4-dimethylphenyl 4-methoxy-2,5-dimethylbenzenesulfonate and its derivatives, such as reactivity towards different chemical reagents and participation in various chemical reactions, are intricately linked to their molecular structure. The steric hindrance affects their reactivity patterns, offering a unique insight into the chemical behavior of sterically hindered compounds (Sharutin et al., 2003).

Wissenschaftliche Forschungsanwendungen

Biodesulfurization Pathway : This compound is involved in the biodesulfurization pathway of model organosulfur compounds like dibenzothiophene (DBT). A study by Chen et al. (2009) outlines an extended 4S pathway, which incorporates methoxylation pathways, leading to less inhibitory effects on microbes during desulfurization of fossil fuels (Chen, Cai, Zhang, & Li, 2009).

Nucleophilic Catalysis : Research by Shashidhar, Rajeev, & Bhatt (1997) discusses the methanolysis of related compounds, providing insights into the catalytic involvement of neighboring aldehyde carbonyl groups in nucleophilic substitution at sulfonyl sulfur (Shashidhar, Rajeev, & Bhatt, 1997).

Nonlinear Optical Properties : Ogawa et al. (2008) report on the preparation and thermal properties of derivatives, including their solubility and second-harmonic generation (SHG) activity, highlighting its use in nonlinear optical materials (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

Azo Coupling Reactions : A study by Iwamoto et al. (1993) investigates the phase-transfer catalysis of azo coupling reactions, which is relevant to the synthesis of dyes and pigments (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).

Synthesis of Stilbazolium Derivatives : Research on the synthesis of stilbazolium salts with benzenesulfonates, which are useful in nonlinear optics, was conducted by Yang et al. (2005), demonstrating the compound's applicability in advanced functional materials (Yang, Aravazhi, Schneider, Seiler, Jazbinšek, & Günter, 2005).

Electrochemical Reduction Studies : McGuire & Peters (2016) explored the electrochemical reduction of related compounds, which is significant in the context of environmental remediation and the study of pesticides (McGuire & Peters, 2016).

Catalysis in Methoxycarbonylation : Akiri & Ojwach (2021) studied palladium(II) complexes with derivatives as catalysts in biphasic methoxycarbonylation, highlighting its role in organometallic chemistry (Akiri & Ojwach, 2021).

Desulfurization in Diesel Oil Treatment : Li et al. (2003) discuss how a bacterium Mycobacterium sp. X7B uses a pathway involving this compound for desulfurization of diesel oil, emphasizing its environmental applications (Li, Xu, Ma, Luo, & Wang, 2003).

Eigenschaften

IUPAC Name |

(2,4-dimethylphenyl) 4-methoxy-2,5-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-11-6-7-15(12(2)8-11)21-22(18,19)17-10-13(3)16(20-5)9-14(17)4/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLOBJAZNLZXGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4064416.png)

![4-(methoxymethyl)-6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4064420.png)

![6-amino-8-(4-methoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4064426.png)

![4-[2-(4-chlorophenyl)-1-methyl-2-oxoethoxy]-3,5,5-trimethyl-6-phenyl-5,6-dihydro-2H-pyran-2-one](/img/structure/B4064457.png)

![1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4064458.png)

![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4064476.png)

![2-{[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]amino}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4064480.png)

![{[5-(1-methoxyethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4064482.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4064495.png)

![N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4064517.png)

![2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol](/img/structure/B4064522.png)